BenchChemオンラインストアへようこそ!

MI 63

MDM2-p53 Selectivity Profiling Bcl-2 Family

Select MI-63 for targeted MDM2-p53 pathway studies. Unlike imidazoline-class inhibitors, this spiro-oxindole offers unique pharmacology: it modulates MDR-1 (reversing resistance) and reduces MDM4, addressing a key Nutlin-3a limitation. Ideal for in vitro combination assays with MDR-1 substrates, AML research, and clean target validation (>10,000-fold Bcl-2 selectivity). Note: For parenteral administration only.

Molecular Formula C29H35Cl2FN4O3
Molecular Weight 577.5 g/mol
Cat. No. B1677117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI 63
SynonymsMI63;  MI 63;  MI-63
Molecular FormulaC29H35Cl2FN4O3
Molecular Weight577.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NCCN3CCOCC3)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O
InChIInChI=1S/C29H35Cl2FN4O3/c1-28(2,3)16-22-29(19-8-7-17(30)15-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-9-10-36-11-13-39-14-12-36/h4-8,15,22-23,25,35H,9-14,16H2,1-3H3,(H,33,37)(H,34,38)/t22-,23+,25-,29+/m1/s1
InChIKeyYTBYOWZWBDYLQF-BGLPIVGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MI-63: Spiro-Oxindole MDM2-p53 Inhibitor for Wild-Type p53 Cancer Research


MI-63 is a non-peptide, small-molecule inhibitor belonging to the spiro-oxindole chemical class that disrupts the MDM2-p53 protein-protein interaction [1]. It binds to the MDM2 protein with a reported Ki of 3 nM [2] and an IC50 of 28.3 nM in a fluorescence polarization assay [3]. MI-63 potently activates p53-dependent transcription, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53, while showing >10,000-fold selectivity over Bcl-2/Bcl-xL family proteins [1].

Why MI-63 Cannot Be Directly Substituted by Other MDM2 Inhibitors in Preclinical Studies


While multiple small-molecule MDM2-p53 antagonists exist (e.g., Nutlin-3, RG7388, MI-219), they exhibit distinct pharmacological profiles that preclude simple interchangeability. MI-63, a spiro-oxindole, differs fundamentally from imidazoline-based inhibitors (e.g., Nutlin-3, RG7388) in its chemical scaffold [1], leading to divergent pharmacokinetic properties and off-target activities. For instance, MI-63 modulates MDR-1 function—a feature not shared by RG7388 [2]—and demonstrates a unique inability to be formulated for oral dosing due to poor bioavailability [3]. Furthermore, MI-63's capacity to reduce MDM4 levels may confer a therapeutic advantage over Nutlin-3 in specific cellular contexts [4]. These quantitative differences underscore the need for compound-specific validation rather than assuming class-wide equivalence.

MI-63 Quantitative Evidence Guide: Comparator-Based Differentiation


MI-63 Exhibits >10,000-Fold Selectivity for MDM2 Over Bcl-2/Bcl-xL

MI-63 demonstrates >10,000-fold selectivity for MDM2 over Bcl-2 and Bcl-xL proteins [1]. This selectivity margin is a key differentiator from earlier-generation MDM2 inhibitors, which often exhibited significant off-target binding to Bcl-2 family proteins, complicating mechanistic interpretation.

MDM2-p53 Selectivity Profiling Bcl-2 Family

MI-63 Modulates MDR-1 Function Unlike RG7388, Enhancing Vincristine Accumulation

In a direct comparative study, MI-63, along with Nutlin-3 and NDD0005, potentiated vincristine-mediated growth inhibition and increased intracellular vincristine accumulation in high MDR-1-expressing p53-mutant neuroblastoma cells, whereas RG7388 (idasanutlin) did not [1]. This indicates that MI-63 possesses MDR-1 inhibitory activity independent of p53 status, a property not shared by all clinical-stage MDM2 antagonists.

MDR-1 Multidrug Resistance Neuroblastoma

MI-63 Lacks Oral Bioavailability, Distinguishing It from Clinically Advanced Analogs

MI-63 is characterized by 'poor PK and poor oral bioavailability' [1], a limitation that led to the development of next-generation spiro-oxindoles like MI-219 [2]. In contrast, clinical-stage MDM2 inhibitors such as idasanutlin (RG7388) and RG7112 were specifically optimized for oral administration [1]. This pharmacokinetic profile dictates that MI-63 is suitable only for in vitro or parenteral in vivo studies.

Pharmacokinetics Oral Bioavailability Drug Development

MI-63 Suppresses MDM4 Levels, Potentially Overcoming Nutlin-3 Resistance

In AML cell lines, treatment with MI-63 induced a profound decrease in MDM4 protein levels [1]. MDM4 is an MDM2 homolog that has been reported to mediate resistance to the effects of Nutlin-3a [1]. While not a direct quantitative comparison, this mechanistic observation suggests that MI-63 may retain efficacy in cellular contexts where Nutlin-3a exhibits reduced activity due to elevated MDM4 expression.

MDM4 Nutlin-3 Resistance p53 Pathway

MI-63 Procurement Guide: Optimal Research and Industrial Application Scenarios


In Vitro Studies of Multidrug Resistance Reversal (MDR-1 Modulation)

For researchers investigating the reversal of MDR-1-mediated drug resistance in p53-mutant cancers, MI-63 provides a unique tool due to its demonstrated ability to increase intracellular accumulation of vincristine and potentiate its cytotoxicity, an activity not shared by the clinical candidate RG7388 [1]. MI-63 should be procured for in vitro combination studies with MDR-1 substrates.

Preclinical Mechanistic Studies in MDM4-Expressing Malignancies

MI-63 is indicated for preclinical experiments aiming to understand p53 reactivation in the context of high MDM4 expression, based on evidence that MI-63 reduces MDM4 levels, potentially circumventing a known resistance mechanism to Nutlin-3a [1]. Procurement is recommended for labs focused on AML or other cancers where MDM4 overexpression limits Nutlin-3 efficacy.

Biochemical and Cellular Assays Requiring High Target Selectivity

Given its >10,000-fold selectivity for MDM2 over Bcl-2/Bcl-xL family proteins [1], MI-63 is a preferred compound for experiments where off-target engagement of apoptotic regulators could confound interpretation. Researchers should prioritize MI-63 for clean target validation studies in wild-type p53 cancer cell lines.

In Vivo Xenograft Studies Requiring Parenteral Administration

Due to its documented poor oral bioavailability [1], MI-63 is not suitable for oral gavage studies. However, it is appropriate for in vivo efficacy testing in xenograft models when administered via intraperitoneal or intravenous routes. Procurement should be paired with formulation planning for parenteral delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI 63

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.